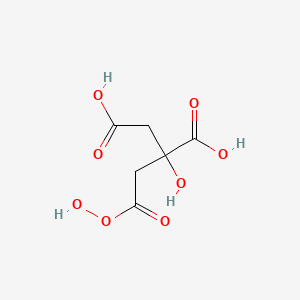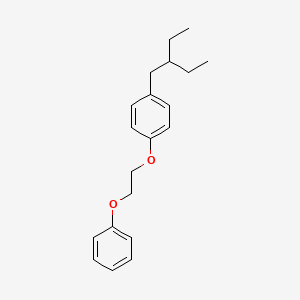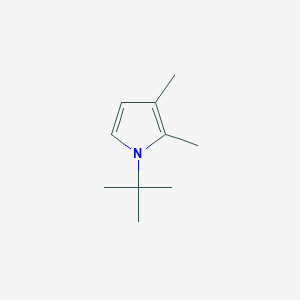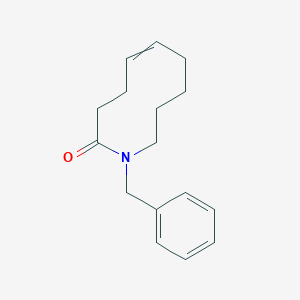
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is a heterocyclic compound that features a benzyl group attached to a hexahydroazecinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzylamine derivative with a suitable cyclic ketone under acidic or basic conditions to form the hexahydroazecinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, or catalytic processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3,4,5,6-tetrahydroazepin-2(1H)-one: A structurally related compound with a similar ring system but fewer hydrogen atoms.
1-Benzyl-3,4,7,8-tetrahydroazocin-2(1H)-one: Another related compound with a different ring size.
Uniqueness
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is unique due to its specific ring structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
138403-72-2 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
1-benzyl-2,3,4,5,8,9-hexahydroazecin-10-one |
InChI |
InChI=1S/C16H21NO/c18-16-12-8-3-1-2-4-9-13-17(16)14-15-10-6-5-7-11-15/h1,3,5-7,10-11H,2,4,8-9,12-14H2 |
Clé InChI |
DVKCCQJHGDIGMV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)CCC=CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


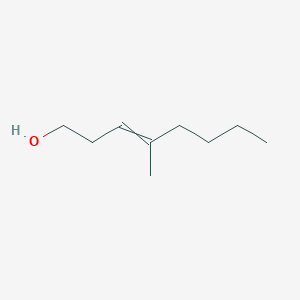
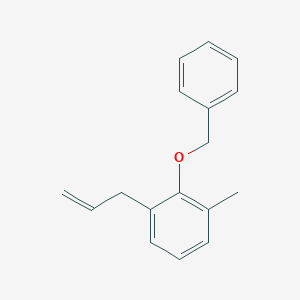


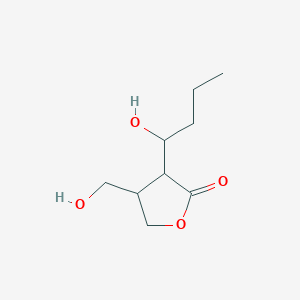
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
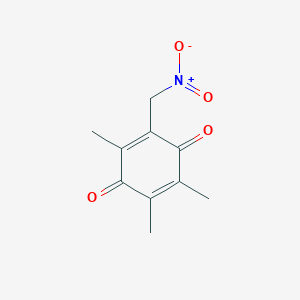


![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

